Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine core functionalized with amino, methyl, and ester groups. Its structure features a tetrahydropyrimidine ring system substituted at positions 1 and 3 with methyl groups, positions 2 and 4 with ketone oxygen atoms, position 5 with an ethyl carboxylate ester, and position 6 with an amino group. This compound serves as a versatile intermediate in medicinal and materials chemistry, particularly in synthesizing fluorescent probes (via condensation with aldehydes) and tricyclic thienodipyrimidine derivatives with cytotoxic activity . Its synthesis often involves multi-step reactions, such as microwave-assisted condensation between amino derivatives and aldehydes .
Properties
IUPAC Name |
ethyl 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-16-8(14)5-6(10)11(2)9(15)12(3)7(5)13/h4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAFCIVLRRONTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)N(C1=O)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484179 | |
| Record name | Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37472-94-9 | |
| Record name | Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Conditions
- β-Ketoesters : Ethyl acetoacetate serves as the ester precursor, introducing the C5-carboxylate group.
- Urea Derivatives : 6-Aminouracil or its methylated analogs provide the amino and dioxo functionalities.
- Aldehydes : Aromatic aldehydes (e.g., benzaldehyde) enhance regioselectivity and yield.
- Catalyst : Concentrated hydrochloric acid or Lewis acids (e.g., FeCl₃) accelerate cyclization.
- Solvent : Ethanol or acetic acid enables homogeneous reaction conditions at reflux temperatures (80–100°C).
A representative procedure involves heating ethyl acetoacetate (10 mmol), 6-amino-1,3-dimethyluracil (10 mmol), and benzaldehyde (10 mmol) in ethanol with HCl at 80°C for 12 hours. The crude product is purified via recrystallization from methanol, yielding the target compound in 65–75% purity.
Mechanistic Insights
The reaction proceeds through:
- Knoevenagel Condensation : Aldehyde and β-ketoester form an α,β-unsaturated ester.
- Nucleophilic Attack : The urea derivative attacks the electrophilic carbon of the α,β-unsaturated ester.
- Cyclization and Dehydration : Intramolecular cyclization forms the pyrimidine ring, followed by dehydration to stabilize the dioxo groups.
Post-Synthetic Esterification of Carboxylic Acid Precursors
An alternative approach involves synthesizing the carboxylic acid intermediate (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid) followed by esterification.
Synthesis of Carboxylic Acid Intermediate
The precursor is prepared via oxidation of 1,3-dimethyluracil derivatives. Key steps include:
- Oxidation : Treating 1,3-dimethyluracil with potassium permanganate (KMnO₄) in aqueous NaOH introduces the carboxylic acid group at C5.
- Purification : The product is isolated by acidification (pH 3–4) and filtered.
Esterification with Ethanol
The carboxylic acid is converted to the ethyl ester via:
- Fischer Esterification : Refluxing the acid with excess ethanol and H₂SO₄ (catalyst) for 6–8 hours.
- Coupling Agents : Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature improves yields to >85%.
Alkylation of Pyrimidine Scaffolds
Methylation and esterification can occur simultaneously through alkylation of pre-formed pyrimidine intermediates.
Stepwise Alkylation
Optimization Strategies
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during alkylation.
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions such as over-alkylation.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Starting Materials | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, 6-aminouracil | 65–75% | One-pot synthesis; scalable | Moderate yields; requires aldehydes |
| Post-Synthetic Esterification | Carboxylic acid, ethanol | 70–85% | High purity; flexible esterification | Multi-step process |
| Alkylation | 6-Aminouracil, methyl iodide | 60–70% | Selective methylation | Requires toxic alkylating agents |
Mechanistic and Kinetic Studies
Regioselectivity in Cyclocondensation
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the C5-carboxylate group directs electrophilic attack to the C6 position, favoring the desired regioisomer.
Reaction Kinetics
- Rate-Limiting Step : Cyclization (activation energy = 25 kcal/mol).
- Catalyst Impact : FeCl₃ reduces activation energy by 8 kcal/mol, accelerating the reaction 10-fold.
Industrial-Scale Production Considerations
Process Intensification
- Continuous Flow Reactors : Reduce reaction time from 12 hours to 30 minutes via enhanced heat/mass transfer.
- Green Chemistry : Substituting HCl with biodegradable ionic liquids (e.g., [BMIM]Cl) improves sustainability.
Quality Control
- HPLC-PDA : Monitors reaction progress and quantifies impurities (<0.1%).
- X-ray Crystallography : Confirms regiochemistry and crystal purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrimidine ring .
Comparison with Similar Compounds
The structural and functional diversity of pyrimidine derivatives allows for tailored biological and physicochemical properties. Below is a detailed comparison of Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with structurally related compounds, focusing on substituents, synthetic routes, and applications.
Substituent Variations at Position 4
Key Observations :
- Thioxo vs. Oxo Groups : Substitution of the 2-oxo group with a thioxo moiety (e.g., in ) enhances hydrogen-bonding interactions, influencing crystal packing and bioavailability .
- Aromatic vs. Heterocyclic Substituents: Fluorophenyl or cyanophenyl groups () improve lipophilicity and target binding compared to the parent compound’s unsubstituted position 3.
Modifications at Position 2 and 6
Key Observations :
- Amino Group at Position 6: The amino group in the parent compound enables further functionalization (e.g., Schiff base formation for fluorescent dyes) .
- Methyl vs. Bulky Substituents : Methyl groups at position 6 () reduce steric hindrance compared to bulkier substituents, favoring synthetic accessibility.
Key Observations :
Biological Activity
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a heterocyclic compound belonging to the pyrimidine class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure which includes:
- A pyrimidine ring with various substituents.
- An amino group at the 6-position.
- Two methyl groups at the 1 and 3 positions.
- A carboxylate group at the 5-position.
This specific arrangement contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is known to:
- Inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Modulate receptor activity , potentially affecting signal transduction pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| E. coli | 15 | 25 |
| S. aureus | 18 | 20 |
| C. albicans | 12 | 30 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : this compound has been found to cause G0/G1 phase arrest in cancer cell lines.
- Induction of Apoptosis : It promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.
Case Studies
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) compared to untreated controls. The study highlighted the compound's potential as a lead structure for novel anticancer agents .
Comparison with Similar Compounds
This compound can be compared with other pyrimidine derivatives regarding their biological activities:
| Compound | Biological Activity |
|---|---|
| Ethyl 2-amino-6-methylpyrimidine | Moderate antimicrobial |
| N-(6-amino-1-methylpyrimidinyl)formamide | Anticancer |
| Ethyl 6-amino-1-methylpyridine | Antiviral |
The unique substitution pattern of ethyl 6-amino-1,3-dimethyl-2,4-dioxo-pyrimidine enhances its biological activities compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
